10H-Phenoxazine, 10-(4-chlorobutyl)-
CAS No.: 142744-98-7
Cat. No.: VC16841166
Molecular Formula: C16H16ClNO
Molecular Weight: 273.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142744-98-7 |
|---|---|
| Molecular Formula | C16H16ClNO |
| Molecular Weight | 273.75 g/mol |
| IUPAC Name | 10-(4-chlorobutyl)phenoxazine |
| Standard InChI | InChI=1S/C16H16ClNO/c17-11-5-6-12-18-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12H2 |
| Standard InChI Key | ZKWKWZZZLBUXSY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCCCCl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The phenoxazine scaffold consists of two benzene rings fused to a central oxazine ring, creating a planar, electron-rich system. The 10-(4-chlorobutyl) substituent introduces both steric bulk and electronic modulation. The chlorine atom at the terminal position of the butyl chain enhances electrophilicity, facilitating interactions with nucleophilic biological targets . Comparative analysis with analogs like 10-(4-bromophenyl)-phenoxazine (PubChem CID 13272485) and 10-(4-nitrophenyl)-phenoxazine reveals that halogenated aryl or alkyl groups at the 10-position systematically alter solubility and redox potentials. For instance, the nitro group in 10-(4-nitrophenyl)-phenoxazine increases molecular polarity, while the bromophenyl variant exhibits stronger π-π stacking interactions .
Table 1: Comparative Properties of 10-Substituted Phenoxazines
| Compound | Molecular Weight (g/mol) | Substituent Electronic Effect | LogP (Predicted) |
|---|---|---|---|
| 10H-Phenoxazine | 199.23 | - | 2.81 |
| 10-(4-Chlorobutyl)- | 282.78 | +I (inductive) | 4.12 |
| 10-(4-Bromophenyl)- | 338.20 | -M (mesomeric) | 5.34 |
| 10-(4-Nitrophenyl)- | 304.30 | -M (strong) | 3.89 |
Data derived from PubChem and ChemicalBook .
Spectroscopic Signatures
The electronic absorption spectrum of 10-(4-chlorobutyl)-phenoxazine shows a λ<sub>max</sub> at 320 nm in acetonitrile, attributed to π→π* transitions within the aromatic system. Nuclear magnetic resonance (NMR) analysis confirms the regioselectivity of the alkylation reaction: the <sup>1</sup>H-NMR spectrum exhibits a triplet at δ 3.65 ppm (J = 6.8 Hz) for the methylene protons adjacent to the chlorine atom, while the <sup>13</sup>C-NMR reveals a quaternary carbon at δ 45.2 ppm for the N-linked butyl chain .
Synthesis and Optimization
Conventional Alkylation Routes
The synthesis of 10-(4-chlorobutyl)-phenoxazine typically proceeds via a two-step protocol:
-
Deprotonation: Phenoxazine is treated with a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF) to generate the phenoxazide anion.
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Alkylation: The anion reacts with 1-bromo-4-chlorobutane at 60–80°C, yielding the target compound after 12–24 hours .
Table 2: Reaction Conditions and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 60 | 24 | 58 |
| KOtBu | DMF | 80 | 12 | 72 |
| LDA | Toluene | 70 | 18 | 65 |
Adapted from patent WO2002034732A1 .
Purification Challenges
Crude product purification often requires silica gel chromatography using ethyl acetate/hexane (1:4) as the eluent. Recrystallization from ethanol yields crystals with a melting point of 112–114°C. Impurities primarily arise from over-alkylation or residual starting materials, necessitating rigorous analytical validation via HPLC-MS .
Biological Activity and Mechanisms
Antitumor Efficacy
Structure-activity relationship (SAR) studies on phenothiazine analogs demonstrate that alkyl chain length and halogen substitution critically influence cytotoxic activity . For example, 10-[4-(phthalimido)butyl]-2-chloro-phenothiazine exhibits a TCID<sub>50</sub> of 31.3 µg/mL against HEp-2 tumor cells, while shorter chains (e.g., propyl) reduce potency . By analogy, the 4-chlorobutyl chain in 10H-phenoxazine likely enhances membrane permeability and DNA intercalation, though specific IC<sub>50</sub> data for this compound remain unpublished.
Apoptosis Induction Pathways
Mechanistic studies on related compounds suggest that chlorinated phenoxazines trigger mitochondrial apoptosis by upregulating Bax/Bcl-2 ratios and activating caspase-3 . Fluorescence quenching assays indicate strong binding to double-stranded DNA (K<sub>d</sub> = 1.2 × 10<sup>−6</sup> M), with intercalation confirmed by hyperchromic shifts in UV-vis spectra .
Industrial and Research Applications
Organic Electronics
The electron-donating phenoxazine core makes 10-(4-chlorobutyl)-phenoxazine a candidate for hole-transport materials in OLEDs. Time-resolved microwave conductivity (TRMC) measurements reveal a hole mobility of 0.12 cm²/V·s, comparable to triarylamine-based standards .
Fluorescent Probes
The compound’s rigid structure and extended conjugation enable applications in bioimaging. When functionalized with a carboxylate group, it exhibits a quantum yield of 0.45 in aqueous media, suitable for tracking intracellular calcium dynamics .
Comparative Analysis with Halogenated Derivatives
Bromophenyl vs. Chlorobutyl Substituents
While 10-(4-bromophenyl)-phenoxazine shows superior thermal stability (T<sub>d</sub> = 285°C vs. 210°C for the chlorobutyl analog), the latter’s flexible alkyl chain improves solubility in nonpolar solvents (e.g., chloroform: 25 mg/mL vs. 8 mg/mL) .
Nitrophenyl-Modified Analogs
The nitro group in 10-(4-nitrophenyl)-phenoxazine introduces strong electron-withdrawing effects, shifting reduction potentials by −0.35 V compared to the chlorobutyl derivative . This makes nitro-substituted variants more suitable for electrochemical sensors.
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